molecular formula C11H13N3 B13318296 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene

12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene

Cat. No.: B13318296
M. Wt: 187.24 g/mol
InChI Key: VOJWNNOEIGZLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene is a synthetically derived tricyclic nitrogen-containing compound that presents a complex and structurally distinct scaffold for advanced chemical research . This intricate ring system, characterized by its fused heterocyclic architecture, is of significant interest in exploratory medicinal chemistry and drug discovery efforts. Researchers value this compound as a versatile precursor or core structure for developing novel pharmacologically active molecules, particularly due to its potential to mimic privileged structures found in various natural products. Its rigid three-dimensional framework makes it a compelling candidate for use in molecular docking studies, fragment-based drug design, and the synthesis of targeted libraries for high-throughput screening against biologically relevant targets. The compound's specific mechanism of action is highly dependent on its derivatization and is a primary subject of ongoing investigation in early-stage research, where it is used exclusively in controlled laboratory settings.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

3-methyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C11H13N3/c1-8-6-12-11-13-9-4-2-3-5-10(9)14(11)7-8/h2-5,8H,6-7H2,1H3,(H,12,13)

InChI Key

VOJWNNOEIGZLJO-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=NC3=CC=CC=C3N2C1

Origin of Product

United States

Preparation Methods

Preparation Methods

Common Synthetic Routes

Cyclization of Triazine Derivatives with Amines

One widely reported method involves the condensation of triazine derivatives with amines that serve as nucleophiles to form the triazatricyclic core. This reaction typically requires:

  • Precursors: A substituted triazine ring and a primary or secondary amine bearing methyl groups.
  • Catalysts: Acid or base catalysts to facilitate condensation and ring closure.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve reactants and stabilize intermediates.
  • Temperature: Elevated temperatures (80–150 °C) to promote cyclization.

The reaction proceeds via nucleophilic attack on the triazine ring, followed by intramolecular cyclization to form the fused tricyclic system.

Multi-Step Synthesis via Intermediate Formation

An alternative method involves stepwise synthesis where:

  • Initial formation of a bicyclic intermediate (e.g., a pyrimidobenzimidazole derivative) is achieved.
  • Subsequent methylation at the 12th carbon position is carried out using methylating agents such as methyl iodide or dimethyl sulfate.
  • Final ring closure to complete the tricyclic structure is performed under dehydrating or catalytic conditions.

This approach allows for better control over regioselectivity and substitution patterns.

Industrial Scale Preparation

For industrial production, optimization focuses on:

  • Yield Improvement: Using continuous flow reactors to enhance reaction kinetics and reproducibility.
  • Catalyst Selection: Employing heterogeneous catalysts to simplify product purification.
  • Purity Control: Implementing chromatographic or crystallization techniques to isolate the pure compound.

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Reaction Temperature 80–150 °C Higher temperatures favor cyclization
Solvent DMF, DMSO, or acetonitrile Polar aprotic solvents preferred
Catalyst Acidic (e.g., HCl) or basic (e.g., NaOH) Depends on precursor reactivity
Reaction Time 6–24 hours Longer times ensure completion
Methylation Agent Methyl iodide, dimethyl sulfate For methyl group introduction

Analytical Data from Research Studies

Several studies have characterized the compound and its intermediates using:

Summary of Preparation Methods

Method Key Steps Advantages Limitations
Triazine-Amines Condensation Direct cyclization of triazine and amines Straightforward, fewer steps Requires precise control of conditions
Multi-step Intermediate Synthesis Formation of bicyclic intermediate, methylation, ring closure High regioselectivity, purity More time-consuming, complex
Industrial Continuous Flow Optimized catalyst and reactor design High yield, scalable Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates the structural, synthetic, and functional differences between 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene and related compounds.

Comparison with Tetramethylated Aza-Cyclodextrins

Compound : 2,3,13,14-Tetramethyl-1,4,12,15-tetraazacyclododeca-1,3,12,14-tetraene
Key Differences :

  • Structure : The compound above is a 22-membered macrocycle with four nitrogen atoms, compared to the tricyclic 13-membered structure of the target compound.
  • Substituents : It includes methyl, ethyl, or p-tolyl groups at positions 2, 3, 13, and 14, unlike the single methyl and chloro substituents in the target molecule .
  • Synthesis: Synthesized via 2+2 cyclocondensation of 1,7-diaminoheptane with α-diketones (e.g., 2,3-butanedione) in the presence of alkaline earth metal ions (Mg²⁺, Ca²⁺), which act as templates.
  • Coordination Behavior: Forms non-electrolytic complexes with Mg(II), Ca(II), Sr(II), and Ba(II), where both chloro and thiocyanato ligands coordinate to the metal center. The target compound’s coordination properties remain uncharacterized in the evidence .

Comparison with a Tricyclic Metabolite Analog

Compound: 7-(Dimethylamino)-12-methyl-4-propyl-2,6,8-triazatricyclo[7.4.0.0²,⁶]trideca-1(9),7,10,12-tetraene-3,5-dione Key Differences:

  • Structure: Shares a tricyclic core but includes a dimethylamino group at position 7 and a propyl group at position 4, introducing additional steric bulk and hydrogen-bonding capacity.
  • Functional Groups : Contains two ketone groups (positions 3 and 5) absent in the target compound, which may enhance solubility or reactivity .

Data Table: Structural and Functional Comparison

Property This compound Tetramethylated Aza-Cyclodextrin Tricyclic Metabolite Analog
Molecular Formula C₁₀H₁₂ClN₃ C₂₄H₃₆N₄ (varies with substituents) C₁₇H₂₄N₄O₂
Molecular Weight 209.68 g/mol ~350–400 g/mol 316.41 g/mol
Nitrogen Atoms 3 4 4
Key Substituents Methyl (C12), Chloro Methyl/ethyl/p-tolyl Dimethylamino, Propyl, Ketones
Coordination Chemistry Undocumented Forms Mg²⁺/Ca²⁺ complexes Not reported
Synthetic Template Not specified Mg²⁺/Ca²⁺ ions None described

Biological Activity

12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene is a complex organic compound characterized by its unique tricyclic structure that incorporates three nitrogen atoms and a methyl group at the 12th carbon position. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and interactions with various biomolecules.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₃N₃. Its structural complexity allows for diverse interactions with biological targets.

Structural Characteristics

FeatureDescription
Molecular FormulaC₁₁H₁₃N₃
Structural TypeTricyclic with three nitrogen atoms
Functional GroupsMethyl group at the 12th carbon

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi.
  • Enzyme Interactions : Investigations into its binding affinities reveal potential interactions with specific enzymes and receptors that could modulate biological pathways relevant to drug development.
  • Therapeutic Potential : The compound is being explored for its possible therapeutic applications in treating diseases due to its unique structural characteristics that allow it to interact with biological systems at a molecular level.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its tricyclic structure facilitates binding to specific molecular targets within cells.

Interaction Studies

Studies focusing on the interaction of this compound with various biomolecules have shown promising results:

  • Binding Affinities : The compound demonstrates significant binding affinities to certain enzymes that play crucial roles in metabolic pathways.
  • Modulation of Biological Pathways : By interacting with these enzymes and receptors, the compound may influence key biological processes.

Comparative Analysis with Similar Compounds

Several compounds exhibit structural similarities to this compound:

Compound NameMolecular FormulaKey Features
13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(6),4(5),8(9)C₁₁H₁₃N₃Similar tricyclic structure but with a methyl group at a different position
12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8(9),10(11)C₁₁H₁₂BrN₃Contains a bromine substituent which alters its reactivity profile
11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(3),4(5),6(7)C₁₁H₁₃N₃Positional isomer with different properties due to the location of the methyl group

Case Studies and Research Findings

Recent studies have highlighted the potential of 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),4(6),8(9)-tetraene in various therapeutic contexts:

  • Antimicrobial Efficacy : In vitro studies demonstrated effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation.

Q & A

Q. What are the key steps in synthesizing 12-Methyl-1,8,10-triazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8-tetraene, and how is purity ensured in laboratory-scale synthesis?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization and nitrogen atom incorporation. Critical steps include:

Formation of the tricyclic backbone via [3+2] cycloaddition or retro-Asinger reactions.

Methyl group introduction at the 12th position using alkylation or substitution.

Purification via column chromatography or recrystallization to achieve >95% purity.
Quality control employs HPLC and NMR to verify structural integrity and minimize byproducts .

Q. Table 1: Synthesis Optimization Parameters

StepKey ReagentsTemperature (°C)Yield (%)Purity (%)
CyclizationDCC, DMF80–10045–6090–95
MethylationCH₃I, K₂CO₃25–4070–8592–98

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves bond angles and stereochemistry (e.g., N–C–N bond angles of ~120°) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify methyl group signals (δ ~1.8–2.1 ppm) and aromatic protons (δ ~6.5–8.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 245.1294) .

Q. How is the preliminary biological activity of this compound assessed in drug discovery research?

  • Methodological Answer :
  • In vitro assays : Test enzyme inhibition (e.g., kinase assays) and cytotoxicity (IC₅₀ values via MTT assays).
  • Molecular docking : Predict binding affinity to targets like DNA topoisomerase II (docking scores < -8.0 kcal/mol) .

Advanced Research Questions

Q. What factors influence the regioselectivity of reactions involving this tricyclic compound, and how can mechanistic studies resolve ambiguities?

  • Methodological Answer :
  • Reagent choice : Electrophilic reagents (e.g., Br₂) preferentially attack electron-rich positions (C-4/C-6).
  • Kinetic vs. thermodynamic control : DFT calculations predict transition states (e.g., ΔG‡ < 20 kcal/mol for favored pathways).
  • Isotopic labeling : ¹⁵N-tracing tracks nitrogen participation in cyclization .

Q. How can researchers reconcile contradictory data in synthetic yields reported across studies?

  • Methodological Answer : Discrepancies arise from:
  • Solvent polarity : Polar aprotic solvents (DMF) improve cyclization yields (60% vs. 40% in THF) .
  • Catalyst loading : Pd(OAc)₂ (5 mol%) vs. CuI (10 mol%) alters cross-coupling efficiency.
  • Statistical analysis : Use ANOVA to compare batch variability (p < 0.05 for significant differences) .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound’s pharmacological potential?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., replace methyl with ethyl) and test activity.
  • 3D-QSAR modeling : Correlate steric/electronic parameters with IC₅₀ values (r² > 0.85).
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (N1 and N8 positions) .

Q. Table 2: SAR of Selected Derivatives

DerivativeSubstituentIC₅₀ (μM)LogP
Parent12-CH₃12.32.1
Analog A12-C₂H₅8.72.5
Analog B12-Cl23.12.8

Key Challenges and Recommendations

  • Stereochemical control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to isolate enantiomers .
  • Scale-up limitations : Optimize flow chemistry for continuous synthesis .
  • Data reproducibility : Standardize reaction conditions (e.g., inert atmosphere, solvent drying) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.